An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(tert-Butoxy)-3-(tert-butyl)toluene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(tert-Butoxy)-3-(tert-butyl)toluene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2][3][4][5] This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 4-(tert-Butoxy)-3-(tert-butyl)toluene, a substituted aromatic compound. Understanding the NMR characteristics of such molecules is crucial for researchers in organic synthesis, medicinal chemistry, and materials science, enabling unambiguous structural verification and purity assessment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 4-(tert-Butoxy)-3-(tert-butyl)toluene. These predictions are based on the analysis of substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-2) | ~ 7.2 | d | 1H |
| Aromatic H (H-5) | ~ 6.8 | d | 1H |
| Aromatic H (H-6) | ~ 7.1 | dd | 1H |
| Methyl (CH₃) | ~ 2.3 | s | 3H |
| tert-Butyl (C(CH₃)₃) | ~ 1.4 | s | 9H |
| tert-Butoxy (O-C(CH₃)₃) | ~ 1.3 | s | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-1) | ~ 135 |
| Aromatic CH (C-2) | ~ 128 |
| Quaternary Aromatic (C-3) | ~ 145 |
| Quaternary Aromatic (C-4) | ~ 155 |
| Aromatic CH (C-5) | ~ 115 |
| Aromatic CH (C-6) | ~ 130 |
| Methyl (CH₃) | ~ 21 |
| tert-Butyl (quaternary C) | ~ 35 |
| tert-Butyl (CH₃) | ~ 30 |
| tert-Butoxy (quaternary C) | ~ 78 |
| tert-Butoxy (CH₃) | ~ 29 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. This procedure is designed to be a self-validating system, ensuring reliable and reproducible results.
1. Sample Preparation:
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic region.[2]
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Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines and accurate integration.
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Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient radiofrequency pulse delivery and signal detection.
3. ¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.[2]
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Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for ¹H NMR.
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Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment and to benefit from the Nuclear Overhauser Effect (NOE).
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Acquisition Time (at): Typically around 1-2 seconds.
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Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.
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Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Molecular Structure and NMR Correlations
The following diagram illustrates the structure of 4-(tert-Butoxy)-3-(tert-butyl)toluene with atom numbering for NMR assignment.
Caption: Molecular structure of 4-(tert-Butoxy)-3-(tert-butyl)toluene.
In-depth Analysis and Interpretation
¹H NMR Spectrum:
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Aromatic Region (6.5 - 7.5 ppm): The three aromatic protons are chemically non-equivalent and will exhibit distinct signals. The tert-butoxy group at C-4 is a strong electron-donating group, which will shield the ortho and para protons. The tert-butyl group at C-3 is also electron-donating but its primary influence is steric.
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H-5: This proton is ortho to the strongly electron-donating tert-butoxy group and is expected to be the most shielded (lowest chemical shift, ~6.8 ppm). It will appear as a doublet due to coupling with H-6.
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H-2: This proton is ortho to the methyl group and meta to the tert-butoxy group. It is expected to be the most deshielded of the aromatic protons (~7.2 ppm) and will appear as a doublet due to coupling with H-6.
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H-6: This proton is meta to the methyl group and ortho to the tert-butyl group. It will experience coupling from both H-2 and H-5, resulting in a doublet of doublets (~7.1 ppm).
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Aliphatic Region (0 - 3 ppm):
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Methyl Group: The methyl group on the aromatic ring is expected to resonate around 2.3 ppm as a singlet.
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tert-Butyl and tert-Butoxy Groups: Both of these groups contain nine equivalent protons and will therefore each appear as a sharp singlet. The tert-butyl group directly attached to the aromatic ring is expected around 1.4 ppm, while the tert-butoxy group, being attached to an oxygen atom, will be slightly more shielded at around 1.3 ppm.
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¹³C NMR Spectrum:
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Aromatic Region (110 - 160 ppm):
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C-4: This carbon is directly attached to the oxygen of the electron-donating tert-butoxy group and will be the most deshielded of the aromatic carbons (~155 ppm).
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C-3: This carbon is substituted with the tert-butyl group and will also be significantly deshielded (~145 ppm).
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C-1: The carbon bearing the methyl group will be found around 135 ppm.
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C-6: This aromatic CH carbon is expected around 130 ppm.
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C-2: This aromatic CH carbon is anticipated at approximately 128 ppm.
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C-5: Being ortho to the strong electron-donating tert-butoxy group, this carbon will be the most shielded of the aromatic carbons (~115 ppm).
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Aliphatic Region (0 - 80 ppm):
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Quaternary Carbons: The quaternary carbon of the tert-butoxy group will be deshielded by the attached oxygen, appearing around 78 ppm. The quaternary carbon of the tert-butyl group will be further upfield at approximately 35 ppm.
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Methyl Carbons: The methyl carbons of the tert-butoxy and tert-butyl groups will resonate at around 29 ppm and 30 ppm, respectively. The methyl group attached to the aromatic ring will be the most shielded at roughly 21 ppm.
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Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-(tert-Butoxy)-3-(tert-butyl)toluene. By understanding the interplay of electronic and steric effects of the substituents on the aromatic ring, a comprehensive interpretation of the expected chemical shifts and coupling patterns can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this and similar molecules. This in-depth guide serves as a valuable resource for researchers and scientists in the field of drug development and organic chemistry, facilitating the structural elucidation and characterization of complex organic molecules.
References
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Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy. RSC Education. Retrieved from [Link][1]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link][2]
-
Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 1-7. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link][3]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (n.d.). Nuclear Magnetic Resonance Spectroscopy. In Principles of Instrumental Analysis. Retrieved from [Link][4]
-
Castellano, S., & Sun, C. (1966). Analysis of the Proton NMR Spectrum of Toluene. Journal of Chemical Physics, 44(1), 161-166. Retrieved from [Link][6]
-
Chemistry Steps. (2020, February 1). NMR spectroscopy - An Easy Introduction. Retrieved from [Link][5]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Hoffmann, R. W. (2015). 13C-NMR Spectroscopy. In NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link][7]
